molecular formula C22H16ClN3O2S B253846 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

Cat. No. B253846
M. Wt: 421.9 g/mol
InChI Key: OURKCVDFEHGZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one, also known as CTX-0294885, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of quinoline derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one involves the inhibition of PIM kinases, which are serine/threonine kinases that regulate multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response. By inhibiting these kinases, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one disrupts the signaling pathways that are critical for cancer cell survival and proliferation, leading to apoptosis and tumor growth inhibition.
Biochemical and Physiological Effects:
6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been shown to exhibit potent antitumor activity in various cancer cell lines, including prostate, breast, and leukemia. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one is its potent inhibitory activity against PIM kinases, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its limited selectivity, as it also inhibits other kinases, such as CK2 and DYRK1A, which may lead to off-target effects.

Future Directions

For the research on 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one include the development of more selective analogs that exhibit potent inhibitory activity against PIM kinases while minimizing off-target effects. Additionally, the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored. Finally, the combination of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one with other anticancer drugs should be investigated to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with ethyl acetoacetate to form 6-chloro-3-nitro-4-phenylquinolin-2-one. This intermediate is then reduced to 6-chloro-3-amino-4-phenylquinolin-2-one, followed by the reaction with 2,4-dichloro-5-methylpyrimidine-6-thiol to yield the final product, 6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one.

Scientific Research Applications

6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several kinases, including PIM1, PIM2, and PIM3, which are known to play a crucial role in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H16ClN3O2S/c23-13-9-10-17-15(11-13)18(12-5-2-1-3-6-12)19(21(28)24-17)29-22-25-16-8-4-7-14(16)20(27)26-22/h1-3,5-6,9-11H,4,7-8H2,(H,24,28)(H,25,26,27)

InChI Key

OURKCVDFEHGZHC-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

SMILES

C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C1)NC(=NC2=O)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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